Morinamide - 952-54-5

Morinamide

Catalog Number: EVT-433614
CAS Number: 952-54-5
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Morinamide is a member of pyrazines, a secondary carboxamide and a member of morpholines.
Morinamide is a second-line antituberculosis agent.
Source and Classification

Morinamide is derived from the structural modifications of morpholine and is categorized within the class of morpholine derivatives. Its classification as a prodrug indicates that it requires metabolic conversion to exert its therapeutic effects, specifically converting to pyrazinamide in the body, which then acts on the Mycobacterium tuberculosis bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of morinamide can be achieved through various chemical pathways. One prominent method involves the condensation reaction between morpholine and specific acyl chlorides, followed by hydrolysis to yield morinamide.

  1. Condensation Reaction: Morpholine reacts with an acyl chloride in the presence of a base such as triethylamine to form an amide bond.
  2. Hydrolysis: The resultant product undergoes hydrolysis, typically using aqueous conditions, to yield morinamide.

Advanced synthesis techniques such as microwave-assisted synthesis have also been explored, offering improved yields and reduced reaction times compared to traditional methods .

Molecular Structure Analysis

Structure and Data

The molecular structure of morinamide can be represented by its IUPAC name and chemical formula. The compound's structure features a morpholine ring attached to an amide functional group.

  • IUPAC Name: 2-(4-hydroxy-2-pyridinyl)-N-morpholin-4-ylacetamide
  • Chemical Formula: C₁₁H₁₄N₂O₂
  • Molecular Weight: 218.25 g/mol

The structural analysis can be further confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed insights into the compound's atomic connectivity and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Morinamide undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Conversion to Pyrazinamide: In vivo, morinamide is metabolized by amidases to produce pyrazinamide, which is responsible for its antitubercular effects.
  2. Deacetylation: The acetyl group in morinamide can be hydrolyzed under physiological conditions, leading to the release of pyrazinoic acid, another active metabolite.

These reactions are significant as they illustrate how morinamide functions as a prodrug, enhancing its therapeutic profile against tuberculosis .

Mechanism of Action

Process and Data

Morinamide's mechanism of action primarily revolves around its conversion to pyrazinamide. Once converted, pyrazinamide acts on Mycobacterium tuberculosis by disrupting its cellular metabolism.

  • Targeting Mycobacterial Enzymes: Pyrazinamide inhibits the enzyme fatty acid synthase I (FAS-I), which is crucial for mycolic acid biosynthesis in bacterial cell walls.
  • pH Dependency: The drug exhibits increased activity at acidic pH levels, which are prevalent in macrophages where Mycobacterium tuberculosis resides.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Morinamide possesses distinct physical and chemical properties that facilitate its use in pharmaceutical applications:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Melting Point: Approximately 140–142 °C.

These properties are critical for formulation development and influence how the drug is administered .

Applications

Scientific Uses

Morinamide's primary application lies in its use as an antitubercular agent. It is particularly valuable in:

  1. Tuberculosis Treatment Regimens: As part of combination therapy for effective management of multidrug-resistant tuberculosis.
  2. Research Studies: Investigating metabolic pathways involving prodrugs and their conversion mechanisms within biological systems.

The ongoing research into morinamide aims to enhance its efficacy and explore potential new therapeutic applications against other infectious diseases .

Introduction to Morinamide: Contextualizing Its Role in Pharmacological Research

Morinamide (C₁₀H₁₄N₄O₂), also known as morphazinamide, represents a significant member of the pyrazine carboxamide class of antitubercular agents. This synthetic compound occupies a distinct pharmacological niche as a second-line therapeutic option for tuberculosis (TB), particularly relevant in the context of drug-resistant strains. Its molecular architecture positions it as a structural analog of pyrazinamide (PZA), sharing the core pyrazine ring functionalized with a carboxamide group but differentiated by a morpholine-containing side chain. This structural modification confers unique pharmacokinetic properties and influences its activation pathway within Mycobacterium tuberculosis. As the global TB landscape grapples with escalating drug resistance and therapeutic gaps, Morinamide's role as a prodrug and its mechanism of action warrant detailed scientific examination within the broader framework of anti-mycobacterial drug development [1] [6].

Historical Discovery and Development of Morinamide

The development of Morinamide emerged from mid-20th century efforts to expand the therapeutic arsenal against tuberculosis during a period of intense antitubercular drug discovery. Following the introduction of first-line agents like isoniazid (1952) and rifampicin (1963), researchers systematically explored structural analogs of established TB drugs to overcome emerging resistance. Morinamide was developed as a structural derivative of pyrazinamide (discovered in 1952), wherein the pyrazine ring was retained but the side chain was modified to incorporate a morpholine moiety (N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide) [1]. This strategic modification aimed to enhance bacterial penetration capabilities while maintaining activation via mycobacterial enzymes. Unlike the "golden age" of antibiotic discovery (1940s-1960s), when most first-line TB drugs emerged, Morinamide entered the pharmacopeia during a period of declining antimicrobial development, representing one of the later additions to the second-line TB agents before the 40-year drought in novel TB drug approvals that ended with bedaquiline's introduction in 2012 [4] [9].

Chemical Classification and Structural Uniqueness Within the Pyrazinamide Analogue Family

Morinamide belongs to the pyrazinecarboxamide family of heterocyclic organic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 (pyrazine core) substituted with a carboxamide group at position 2. Its specific chemical designation is N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, with a molecular weight of 222.248 g/mol. The compound's structural uniqueness lies in the morpholine-containing side chain (–CH₂–N–(CH₂CH₂)₂O) attached to the carboxamide nitrogen, distinguishing it from pyrazinamide's simpler unsubstituted carboxamide group [1] [6]. This modification confers distinct physicochemical properties:

  • Enhanced Hydrophilicity: The morpholine ring (a saturated six-membered ring with oxygen and nitrogen atoms opposite each other) introduces polarity and hydrogen-bonding capacity, potentially influencing aqueous solubility and membrane permeability.
  • Prodrug Activation Profile: Like pyrazinamide, Morinamide functions as a prodrug requiring enzymatic activation by mycobacterial enzymes. However, its specific activation pathway may differ due to steric and electronic influences of the morpholine substituent.
  • Metabolic Stability: The methylene spacer between the morpholine and carboxamide may confer resistance to enzymatic hydrolysis compared to simpler amides.

Table 1: Structural Comparison of Pyrazinamide and Key Analogs

CompoundChemical StructureMolecular FormulaMolecular Weight (g/mol)Key Structural Features
PyrazinamidePyrazine-2-carboxamideC₅H₅N₃O123.11Unsubstituted carboxamide
MorinamideN-(morpholin-4-ylmethyl)pyrazine-2-carboxamideC₁₀H₁₄N₄O₂222.25Morpholinylmethyl carboxamide substituent
NicotinamidePyridine-3-carboxamideC₆H₆N₂O122.13Pyridine ring isostere

The morpholine modification represents a rational drug design strategy to modulate bioavailability while retaining the essential pyrazine pharmacophore required for anti-mycobacterial activity. This structural adaptation potentially allows Morinamide to circumvent some resistance mechanisms affecting pyrazinamide, particularly those involving impaired drug activation [1] [6].

Global Burden of Tuberculosis: Morinamide’s Therapeutic Relevance

The persistent global TB epidemic establishes the therapeutic imperative for agents like Morinamide. According to comprehensive Global Burden of Disease (GBD) 2021 data, tuberculosis remains a leading infectious disease killer, with an estimated 8.4 million incident cases in 2021 and approximately 1.3 million deaths annually when including TB/HIV co-infections. The burden exhibits significant demographic disparities, with males experiencing higher incidence (ASIR: 115.34 per 100,000) than females (ASIR: 91.96 per 100,000), and the 15-69 age group bearing the greatest burden. Geographically, the epidemic concentrates in low-to-middle-income regions, with South Asia accounting for approximately 3.6 million incident cases annually [2] [10].

The escalating challenge of drug-resistant TB underscores Morinamide's therapeutic relevance. Multidrug-resistant TB (MDR-TB), defined as resistance to at least isoniazid and rifampicin, affects approximately 3.5% of new TB cases and 18% of previously treated cases globally. Extensively drug-resistant TB (XDR-TB) compounds this challenge, with limited therapeutic options. Alarmingly, only about 40% of estimated MDR-TB cases were diagnosed in 2019, and merely 38% (177,099) of identified MDR-TB patients received appropriate treatment, creating substantial treatment gaps that propagate transmission [2] [5].

Table 2: Global Tuberculosis Burden Metrics (2021-2022)

Epidemiological MetricValueSignificance
Global Incident Cases8.4 million (2021)Decrease from 8.6 million (1990) but still exceeds elimination targets
Mortality (TB only)1.2 million deathsRemains top infectious killer after COVID-19
Mortality (TB/HIV coinfection)208,000 deathsHighlights syndemic challenge
MDR/RR-TB Cases~500,000 annuallyTreatment requires second-line drugs like Morinamide
MDR-TB Treatment Coverage38% (2019)Majority of drug-resistant cases untreated
Region with Highest BurdenSouth Asia (3.6 million cases)Geographic concentration of epidemic

The COVID-19 pandemic severely disrupted TB services, leading to an additional 1.1 million undiagnosed cases in 2021-2022 due to diagnostic and treatment interruptions. This diagnostic backlog, coupled with the natural history of TB, suggests a looming surge in advanced and drug-resistant cases where second-line agents like Morinamide become clinically essential [2] [10].

Research Significance: Addressing Antimicrobial Resistance and Treatment Gaps

Morinamide's research significance extends beyond its direct antimycobacterial activity to its potential role in addressing the multidrug resistance crisis. Antimicrobial resistance (AMR) causes approximately 1.27 million direct deaths annually, with TB accounting for a substantial proportion. The emergence of MDR and XDR tuberculosis strains threatens to regress TB management to the pre-antibiotic era, particularly as pharmaceutical development has stagnated—only one new TB drug (bedaquiline) entered clinical use in four decades prior to 2012 [3] [4] [8].

As a prodrug, Morinamide's mechanistic value lies in its activation pathway. Evidence indicates it functions as a bioprecursor to pyrazinamide, undergoing enzymatic transformation within Mycobacterium tuberculosis to release the active moiety. This prodrug strategy potentially offers advantages:

  • Enhanced Tissue Penetration: The added morpholine moiety may improve penetration into caseous granulomas where mycobacteria reside
  • Bypassing Resistance: May remain active against some PZA-resistant strains with impaired activation mechanisms
  • Synergistic Potential: Complementary mechanisms with other second-line agents like fluoroquinolones and injectables [1] [6]

The therapeutic innovation imperative is underscored by projections that AMR-related deaths could reach 10 million annually by 2050 without new interventions. Morinamide represents a chemical scaffold for further optimization using modern medicinal chemistry approaches, potentially yielding derivatives with improved potency against resistant strains. Research priorities include:

  • Elucidating Activation Mechanisms: Precase molecular targets and activation enzymes
  • Resistance Profiling: Defining cross-resistance patterns with other pyrazine analogs
  • Combination Therapy Development: Integrating Morinamide into novel regimens for drug-resistant TB [3] [4] [8]

The compound exemplifies the prodrug approach to overcoming pharmacological barriers in TB treatment, a strategy increasingly important as resistance erodes first-line options. Its continued study contributes to the essential diversification of the anti-TB armamentarium needed to achieve WHO's End TB Strategy targets amid evolving resistance challenges [1] [5] [6].

Properties

CAS Number

952-54-5

Product Name

Morinamide

IUPAC Name

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15)

InChI Key

GVTLAVKAVSKBKK-UHFFFAOYSA-N

SMILES

C1COCCN1CNC(=O)C2=NC=CN=C2

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

morfazinamide
morphazinamide
morphazinamide monohydrochloride

Canonical SMILES

C1COCCN1CNC(=O)C2=NC=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.